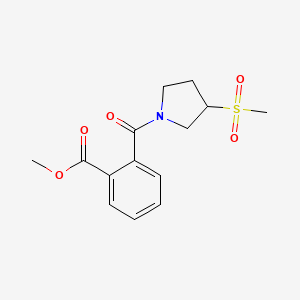![molecular formula C17H15ClF3NO4S2 B6428960 3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine CAS No. 1706380-14-4](/img/structure/B6428960.png)
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine (also known as BSP-CF3) is a compound that has been studied extensively in the past few decades due to its interesting properties and potential applications in the field of chemistry. BSP-CF3 is a common synthetic intermediate used in the synthesis of a variety of complex organic molecules. It is also used as a catalyst in various organic reactions, and has been shown to be effective in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BSP-CF3 is a versatile and cost-effective building block for a variety of research and industrial applications.
作用機序
The mechanism of action of BSP-CF3 is not well understood. However, it is believed that the compound acts as a Lewis acid, which can interact with nucleophiles to form a covalent bond. The reaction is believed to involve the formation of a cyclic intermediate, which is then broken down to form the desired product. Additionally, BSP-CF3 can also act as a catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BSP-CF3 are not well understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, BSP-CF3 has been shown to be stable in aqueous solutions and to have a low vapor pressure.
実験室実験の利点と制限
The advantages of using BSP-CF3 in laboratory experiments include its low cost, its high reactivity, and its versatility as a reagent. Additionally, the compound is non-toxic and non-irritating, making it safe to use in the laboratory. However, one limitation of using BSP-CF3 is that it is not very soluble in organic solvents, making it difficult to use in certain reactions.
将来の方向性
There are several potential future directions for the study of BSP-CF3. These include further research into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and other industrial chemicals, and its potential use as a catalyst in organic reactions. Additionally, further research into the biochemical and physiological effects of BSP-CF3 could provide insights into its potential uses in medical treatments. Finally, the development of new methods for the synthesis of BSP-CF3 could lead to increased efficiency and cost-effectiveness in its use in laboratory experiments.
合成法
BSP-CF3 can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzene-1-sulfonyl chloride (CBSCl) with trifluoromethanesulfonyl chloride (TFSCl) in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3). This reaction produces a mixture of the desired product, BSP-CF3, and the by-product, 4-chlorobenzene-1-sulfonic acid (CBSO3H). The reaction is typically carried out in a polar solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
科学的研究の応用
BSP-CF3 has several applications in scientific research. It has been used as a catalyst in the synthesis of compounds such as peptides, polymers-supported reagents, and monomers. It has also been used as a reagent in the synthesis of polymers, polysaccharides, and other polymers. Additionally, BSP-CF3 has been used in the synthesis of fluorescent dyes, surfactants, and other materials.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S2/c18-16-7-6-13(10-15(16)17(19,20)21)28(25,26)22-9-8-14(11-22)27(23,24)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNFIZBNPBWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428888.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6428901.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6428904.png)
![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6428911.png)
![4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B6428915.png)
![2-(2,4-dichlorophenoxy)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6428921.png)
![2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428923.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6428949.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6428975.png)
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)